molecular formula C20H26O2 B015915 4-Keto Retinal CAS No. 33532-44-4

4-Keto Retinal

Cat. No.: B015915
CAS No.: 33532-44-4
M. Wt: 298.4 g/mol
InChI Key: PLILDISEFZJECC-ITCDGTHUSA-N
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Description

4-Oxoretinal is a derivative of retinol (vitamin A) and is part of the retinoid family. Retinoids are compounds that play crucial roles in vision, embryogenesis, differentiation, reproduction, and cell proliferation. 4-Oxoretinal is known for its involvement in biological processes and has been studied for its retinoid-like biological activity .

Scientific Research Applications

4-Oxoretinal has several scientific research applications:

Mechanism of Action

4-Oxoretinal and 4-oxoretinol exert a moderate direct retinoid-like activity in vivo . They significantly inhibit the lipopolysaccharide-induced maturation of human dendritic cells in vitro .

Preparation Methods

4-Oxoretinal can be synthesized through various methods. One common synthetic route involves the oxidation of all-trans-retinal. The reaction conditions typically include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled temperatures . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Oxoretinal undergoes several types of chemical reactions, including:

    Oxidation: Conversion of retinol to 4-oxoretinal using oxidizing agents.

    Reduction: Reduction of 4-oxoretinal back to retinol or other intermediates.

    Substitution: Reactions where functional groups on the retinoid structure are replaced with other groups.

Common reagents used in these reactions include PCC, MnO2, and sodium borohydride (NaBH4). Major products formed from these reactions include 4-oxoretinol and other retinoid derivatives .

Comparison with Similar Compounds

4-Oxoretinal is similar to other retinoids such as retinol, retinal, and retinoic acid. it is unique in its moderate retinoid-like activity and its inability to convert into retinoic acid. Similar compounds include:

4-Oxoretinal stands out due to its specific biological activities and its role as a bioactive agent rather than an inactive catabolite.

Properties

CAS No.

33532-44-4

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3/b8-6+,10-9+,15-7-,16-12-

InChI Key

PLILDISEFZJECC-ITCDGTHUSA-N

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C=O)\C)/C

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=O)C)C

Synonyms

9-(2,6,6-Trimethyl-3-keto-1-cyclohexen-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraen-1-al; _x000B_4-Oxo-all-trans-retinal;  4-Oxoretinal;  4-keto-Retinal;  all-trans-4-Oxoretinal; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Keto Retinal
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4-Keto Retinal

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